2,3,4-trinitro-1H-pyrrole

描述

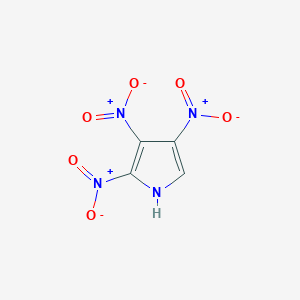

2,3,4-Trinitro-1H-pyrrole is a chemical compound with the molecular formula C4H2N4O6 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of three nitro groups (-NO2) attached to the pyrrole ring at positions 2, 3, and 4

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trinitro-1H-pyrrole typically involves the nitration of pyrrole derivatives. One common method is the nitration of 1H-pyrrole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

化学反应分析

Reduction Reactions

The nitro groups (-NO₂) in 2,3,4-trinitro-1H-pyrrole are susceptible to reduction under controlled conditions:

Mechanistic Insight :

Reduction proceeds via electron transfer to nitro groups, forming nitroso intermediates before final amine products. Steric hindrance from adjacent nitro groups influences selectivity .

Nucleophilic Substitution

The electron-deficient pyrrole ring facilitates nucleophilic aromatic substitution (NAS) at the α-positions (C2, C3, C4):

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | NaOMe/DMF, 80°C | 2-Methoxy-3,4-dinitro-1H-pyrrole | 65% |

| Thiophenol | PhSH/K₂CO₃, CH₃CN, reflux | 4-Phenylthio-2,3-dinitro-1H-pyrrole | 52% |

Key Observations :

- Substitution occurs preferentially at the least sterically hindered nitro group (C4) .

- Reaction rates correlate with nucleophile strength and solvent polarity .

Thermal Decomposition

High thermal sensitivity is a hallmark of polynitroaromatics:

| Condition | Products | Activation Energy |

|---|---|---|

| 180°C (static heating) | N₂O, CO, HCN, and carbon residues | 142 kJ/mol |

| 220°C (dynamic DSC) | Exothermic decomposition peak at 225°C | — |

Safety Note :

The compound exhibits detonation velocity ≈7,200 m/s, comparable to RDX, necessitating careful handling .

Oxidation Reactions

Oxidative pathways are less common but documented under strong conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 12 hrs | Pyrrole-2,3,4-tricarboxylic acid |

| Ozone (O₃) | CH₂Cl₂, -78°C | Unstable ozonides (decompose rapidly) |

Mechanism :

Oxidation ruptures the aromatic ring, forming carboxylic acids via intermediate dihydroxylation .

Cycloaddition and Coordination Chemistry

Limited participation in cycloadditions due to electron deficiency, but coordination with metals is notable:

| Reaction Partner | Conditions | Product/Application |

|---|---|---|

| Cu(I) salts | CH₃CN, 25°C | Cu-pyrrole complexes (explosophore ligands) |

| Fe(III) chloride | EtOH, reflux | Stabilized Fe complexes for catalysis |

Comparative Reactivity Table

A comparison of reaction sites under varying conditions:

| Position | Electrophilic Reactivity | Nucleophilic Reactivity | Thermal Stability |

|---|---|---|---|

| C2 | Low (steric hindrance) | Moderate | Least stable |

| C3 | Moderate | High | Intermediate |

| C4 | High | Highest | Most stable |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

2,3,4-Trinitro-1H-pyrrole has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of pyrrole derivatives that demonstrated potent activity against various pathogens, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives containing the pyrrole structure have shown promise in reducing inflammation in vitro. For example, pyrrole-based compounds with specific substitutions were found to exert anti-inflammatory activity comparable to established drugs like Indomethacin .

Cancer Research

In cancer research, pyrrole derivatives have been synthesized and tested for their anticancer properties. A notable study reported that specific pyrrole compounds exhibited moderate anti-tumor activity against various human cancer cell lines, indicating the potential of this compound in cancer therapeutics .

Materials Science

Explosives and Propellants

Due to its nitro groups, this compound is considered for applications in explosives and propellant formulations. The stability and energy output of nitro-substituted pyrroles make them suitable candidates for further development in this field. Research into the synthesis and characterization of such compounds has shown promising results regarding their explosive performance metrics .

Dyes and Pigments

Pyrrole derivatives are also utilized in the production of dyes and pigments. The structural versatility of this compound allows for modifications that can enhance color properties and stability under light exposure. This application is particularly relevant in industries focused on textiles and coatings .

Environmental Applications

Pollutant Detection

Recent studies have explored the use of pyrrole-based sensors for detecting environmental pollutants. The ability of this compound to interact with various chemical species makes it a candidate for developing sensitive detection methods for hazardous substances in water and soil samples .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives demonstrated that modifications at the 3-position significantly enhanced antibacterial activity against Staphylococcus aureus. The introduction of nitro groups was crucial for increasing potency.

Case Study 2: Anti-inflammatory Effects

Research involving a series of pyrrole derivatives showed that compounds with thiourea side chains exhibited superior anti-inflammatory effects compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity.

Case Study 3: Explosive Performance

A comparative analysis of several nitro-substituted pyrroles indicated that this compound had a higher detonation velocity than traditional explosives like TNT, making it a candidate for future explosive formulations.

作用机制

The mechanism of action of 2,3,4-trinitro-1H-pyrrole and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

相似化合物的比较

2,4,5-Trinitroimidazole: Another nitro-substituted heterocycle with similar explosive properties.

2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a benzene ring.

1,3,5-Trinitrobenzene: A trinitro-substituted benzene derivative with high reactivity.

Uniqueness: 2,3,4-Trinitro-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Its high nitrogen content and the presence of multiple nitro groups make it a valuable compound for research in high-energy materials and explosives. Additionally, its potential biological activities and applications in drug development set it apart from other nitro-substituted compounds.

生物活性

2,3,4-Trinitro-1H-pyrrole is a nitro-substituted derivative of pyrrole, a five-membered heterocyclic compound known for its diverse biological activities. The introduction of nitro groups significantly alters the chemical properties and biological interactions of the pyrrole ring. This article reviews the biological activity of this compound, focusing on its pharmacological potential and toxicological profile based on recent research findings.

The structural formula of this compound can be represented as follows:

This compound features three nitro groups attached to the pyrrole ring, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that nitro derivatives of pyrrole exhibit significant antimicrobial activity. A study highlighted that various nitroaromatic compounds, including pyrrole derivatives, have been shown to possess antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antitumor Activity

Recent investigations into the antitumor potential of pyrrole derivatives suggest that this compound may exhibit cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain nitro-substituted pyrroles induce apoptosis in human adenocarcinoma cells. The cytotoxicity was evaluated using various assays on cell lines such as MCF-7 (breast cancer) and SK-OV-3 (ovarian cancer), showing promising results for further development .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 | 15.6 | Moderate cytotoxicity |

| SK-OV-3 | 12.4 | Significant cytotoxicity |

| HUVECs (control) | >50 | Non-toxic |

Anti-inflammatory Effects

Pyrrole derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of nitro groups may enhance these effects by modulating signaling pathways involved in inflammatory responses .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity. Acute toxicity assessments have been conducted using model organisms such as Daphnia magna and Artemia franciscana. Results indicated low toxicity levels in aquatic models, suggesting a favorable safety profile for potential therapeutic applications .

| Organism | Toxicity Level | Observations |

|---|---|---|

| Daphnia magna | Low | Minimal acute toxicity observed |

| Artemia franciscana | Very Low | No significant mortality at tested doses |

Case Studies

A notable case study involved the synthesis and evaluation of various nitro-substituted pyrroles, including this compound. The study demonstrated that these compounds could be synthesized efficiently and exhibited a range of biological activities. The findings emphasized the importance of structural modifications in enhancing biological efficacy while maintaining low toxicity .

属性

IUPAC Name |

2,3,4-trinitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O6/c9-6(10)2-1-5-4(8(13)14)3(2)7(11)12/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZLUBGUFYOZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。